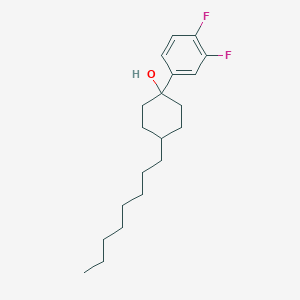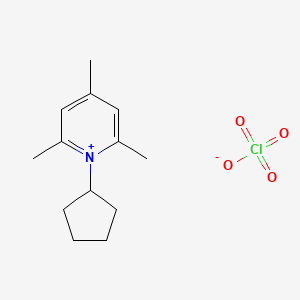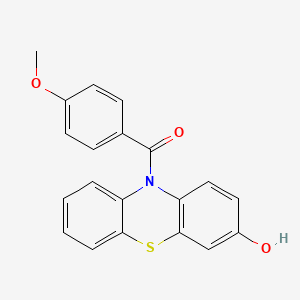
(3-Hydroxy-10H-phenothiazin-10-yl)(4-methoxyphenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Hydroxy-10H-phenothiazin-10-yl)(4-methoxyphenyl)methanone is a chemical compound that belongs to the phenothiazine class Phenothiazines are known for their diverse applications in medicinal chemistry, particularly as antipsychotic agents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Hydroxy-10H-phenothiazin-10-yl)(4-methoxyphenyl)methanone typically involves the reaction of 3-hydroxyphenothiazine with 4-methoxybenzoyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to facilitate the formation of the methanone linkage. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity. The use of automated reactors and continuous flow systems could enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
(3-Hydroxy-10H-phenothiazin-10-yl)(4-methoxyphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid under strong oxidizing conditions.
Reduction: The methanone group can be reduced to a secondary alcohol using reducing agents like sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary alcohols.
Substitution: Formation of nitro or halogenated derivatives.
科学的研究の応用
(3-Hydroxy-10H-phenothiazin-10-yl)(4-methoxyphenyl)methanone has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex phenothiazine derivatives.
Biology: Investigated for its potential as a fluorescent probe due to its luminescent properties.
Medicine: Explored for its potential antipsychotic and anti-inflammatory activities.
作用機序
The mechanism of action of (3-Hydroxy-10H-phenothiazin-10-yl)(4-methoxyphenyl)methanone is not fully understood. it is believed to interact with various molecular targets, including dopamine and serotonin receptors, which are implicated in its potential antipsychotic effects. The compound may also modulate oxidative stress pathways, contributing to its anti-inflammatory properties .
類似化合物との比較
Similar Compounds
Phenothiazine: The parent compound, known for its antipsychotic properties.
Chlorpromazine: A well-known antipsychotic drug with a similar phenothiazine structure.
Thioridazine: Another antipsychotic agent with structural similarities to phenothiazines.
Uniqueness
(3-Hydroxy-10H-phenothiazin-10-yl)(4-methoxyphenyl)methanone is unique due to the presence of both hydroxyl and methoxy functional groups, which may enhance its pharmacological and luminescent properties compared to other phenothiazine derivatives .
特性
CAS番号 |
94059-87-7 |
|---|---|
分子式 |
C20H15NO3S |
分子量 |
349.4 g/mol |
IUPAC名 |
(3-hydroxyphenothiazin-10-yl)-(4-methoxyphenyl)methanone |
InChI |
InChI=1S/C20H15NO3S/c1-24-15-9-6-13(7-10-15)20(23)21-16-4-2-3-5-18(16)25-19-12-14(22)8-11-17(19)21/h2-12,22H,1H3 |
InChIキー |
CSMIVONJFLKADL-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C(=O)N2C3=C(C=C(C=C3)O)SC4=CC=CC=C42 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


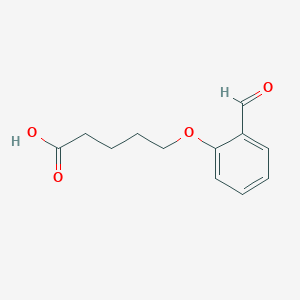
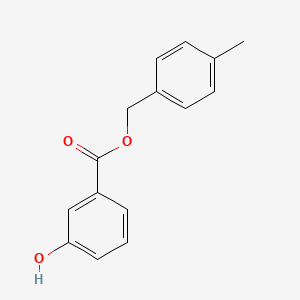


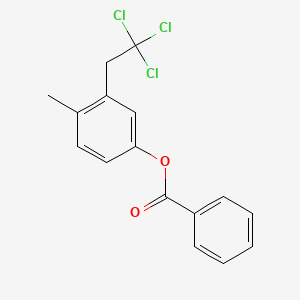

![N-{2-[3-(Methylsulfanyl)phenyl]ethyl}benzamide](/img/structure/B14365514.png)
![Propyl 4-[2,5-dimethyl-4-(4-oxo-4-propoxybut-2-enoyl)piperazin-1-yl]-4-oxobut-2-enoate](/img/structure/B14365522.png)
![Propyl 3-[4-(acetyloxy)phenyl]prop-2-enoate](/img/structure/B14365530.png)
![1-Iodo-3-{[6-(methanesulfonyl)hexyl]oxy}benzene](/img/structure/B14365546.png)
